molecular formula C2H3N3 B3428016 1,2,4-Triazole CAS No. 63598-71-0

1,2,4-Triazole

Cat. No.: B3428016
CAS No.: 63598-71-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a heterocyclic compound with the molecular formula ( \text{C}_2\text{H}_3\text{N}_3 ). It features a five-membered ring consisting of two carbon atoms and three nitrogen atoms. This compound is known for its aromaticity and amphoteric nature, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazole can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the reaction of formic acid with hydrazine hydrate. The process includes heating the mixture to around 160-170°C, followed by the removal of by-products such as ammonia and water. The crude product is then purified through recrystallization .

Chemical Reactions Analysis

1,2,4-Triazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triazole oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with different functional groups.

Major Products:

Mechanism of Action

1,2,4-Triazole is often compared with its isomer, 1,2,3-triazole, and other nitrogen-containing heterocycles like imidazole:

Comparison with Similar Compounds

1,2,4-Triazole’s unique structure and versatile reactivity make it a valuable compound in various fields, from pharmaceuticals to industrial applications.

Properties

IUPAC Name

1H-1,2,4-triazole
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InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
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InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Canonical SMILES

C1=NC=NN1
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Molecular Formula

C2H3N3
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DSSTOX Substance ID

DTXSID6027131
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Molecular Weight

69.07 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

260 °C (decomposes), 260 °C
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Flash Point

170 °C closed cup, 170 °C c.c.
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Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
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Density

640 kg/m³
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Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
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Color/Form

Needles from benzene/ethanol

CAS No.

288-88-0, 63598-71-0
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Melting Point

120-121 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole
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1,2,4-Triazole
Reactant of Route 3
1,2,4-Triazole
Reactant of Route 4
1,2,4-Triazole
Reactant of Route 5
1,2,4-Triazole
Reactant of Route 6
1,2,4-Triazole

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